Positional Isomer: Meta- vs. Ortho-Fluorine Substitution
3-Fluoro-4-thiocyanatoaniline differs structurally from its closest commercially available analog 2-fluoro-4-thiocyanatoaniline (CAS 14512-85-7) solely by the position of the fluorine substituent—meta (C3) versus ortho (C2) to the amino group [1]. This positional isomerism results in distinct computed physicochemical properties. The 3-fluoro analog (CAS 14512-86-8) contains an (4-amino-2-fluorophenyl) thiocyanate structure, whereas the 2-fluoro analog is designated (4-amino-3-fluorophenyl) thiocyanate . The positional shift alters the electron density distribution on the aromatic ring, with the meta-fluorine exerting a predominantly inductive electron-withdrawing effect while the ortho-fluorine introduces additional steric and resonance effects proximal to the amino group.
| Evidence Dimension | Fluorine substitution position and IUPAC nomenclature |
|---|---|
| Target Compound Data | CAS 14512-86-8; (4-amino-2-fluorophenyl) thiocyanate; Fluorine at C3 (meta to amino group) |
| Comparator Or Baseline | CAS 14512-85-7; (4-amino-3-fluorophenyl) thiocyanate; Fluorine at C2 (ortho to amino group) |
| Quantified Difference | Positional isomer shift: fluorine moved from C2 to C3 on the aromatic ring |
| Conditions | Structural comparison based on CAS registry and IUPAC nomenclature assignments |
Why This Matters
The fluorine substitution position governs regioselectivity in electrophilic aromatic substitution reactions , directly impacting synthetic route planning and final product isomer distribution in medicinal chemistry applications.
- [1] PubChem. 3-Fluoro-4-thiocyanatoaniline. CID 22245079. IUPAC: (4-amino-2-fluorophenyl) thiocyanate. View Source
